
4-(2-Aminoethyl)tetrahydropyran
Overview
Description
4-(2-Aminoethyl)tetrahydropyran (CAS 65412-03-5) is a bicyclic amine with a tetrahydropyran (THP) ring and an ethylamine side chain. Its molecular formula is C₇H₁₅NO, with a molecular weight of 129.2 g/mol . The compound’s IUPAC name is 2-(oxan-4-yl)ethanamine, and it features a six-membered oxygen-containing ring fused to a two-carbon amine group .
Preparation Methods
Three-Step Assembly from Cyclic Nitronates
The most widely documented synthesis of 4-(2-aminoethyl)tetrahydropyran involves a three-step protocol starting from cyclic nitronates, as detailed by . This method capitalizes on the reactivity of silyl ketene acetals and nitronate functions under silyl triflate catalysis.
C,C-Coupling of Silyl Ketene Acetal and Nitronate
The initial step forms the carbon skeleton via a silyl triflate-catalyzed coupling between a silyl ketene acetal and a nitronate. This reaction proceeds at ambient temperature in dichloromethane, achieving near-quantitative conversion within 2 hours . The use of silyl triflates (e.g., trimethylsilyl triflate) enhances electrophilicity, facilitating nucleophilic attack by the nitronate oxygen.
Oxidative Cleavage and Lactonization
The critical transformation involves oxidative cleavage of the endocyclic N–O bond in intermediate nitroso acetals using meta-chloroperbenzoic acid (mCPBA). This step simultaneously generates a β-nitro-δ-lactone and closes the tetrahydropyran ring. Yields for this stage range from 63% to 85%, depending on the substituent’s steric bulk . For example, electron-withdrawing groups on the aryl moiety improve lactonization efficiency by stabilizing the transition state.
Reduction to Primary Amine
Final reduction of the β-nitro-δ-lactone employs amalgamated aluminum in ethanol, selectively reducing the nitro group to an amine while preserving the lactone ring. This step typically achieves 70–90% yields, with purity >95% after recrystallization . Alternative reductants like catalytic hydrogenation (Pd/C, H₂) have been explored but suffer from over-reduction side reactions.
Solvent-Free Condensation of α-Hydroxyacetamides
A patent by discloses a solvent-free method for synthesizing this compound precursors via condensation of 2-(3-alkoxy-4-hydroxyphenyl)ethylamines with α-hydroxycarboxylic acid esters.
Reaction Mechanism and Conditions
The process avoids solvents by heating stoichiometric mixtures of the amine and ester above their melting points (typically 100–150°C). This approach eliminates solvent removal steps, reducing waste and cost. For instance, combining 4-(2-aminoethyl)-2-methoxyphenol hydrochloride with triethylamine and methyl 2-hydroxy-4-bromophenylacetate at 120°C for 72 hours yields the acetamide intermediate in 89% yield .
Purification and Cyclization
Crude products are purified via silica gel chromatography or recrystallization from ethyl acetate/hexane. Subsequent cyclization to form the tetrahydropyran ring is achieved using propargyl bromide and sodium hydroxide in dichloroethane at 40°C . This step introduces the ethylene bridge, with yields averaging 75–82%.
Hydrazine-Mediated Decomposition of Tetrahydropyranyl Sulfonates
Patent outlines a novel route leveraging 2-substituted tetrahydropyranyl-4-sulfonates as key intermediates.
Sulfonate Synthesis
3-Buten-1-ol reacts with aromatic aldehydes (e.g., 4-bromobenzaldehyde) in the presence of sulfonic acid catalysts to form tetrahydropyranyl sulfonates. For example, 2-(4-bromophenyl)tetrahydropyran-4-yl methanesulfonate is isolated in 91% yield after recrystallization from toluene .
Hydrazine Displacement and Decomposition
Treatment with excess hydrazine (4–15 equiv) at 50–100°C displaces the sulfonate group, forming a 4-hydrazinotetrahydropyran intermediate. Subsequent decomposition via heating in aqueous HCl liberates the primary amine, yielding this compound hydrochloride in 68–74% yield .
Comparative Analysis of Synthetic Routes
The solvent-free method emerges as the most industrially viable due to reduced solvent use and shorter reaction times. However, the three-step assembly offers superior stereochemical outcomes for enantiomerically pure products .
Chemical Reactions Analysis
Types of Reactions
Dichloroallyl lawsone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the dichloroallyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with dichloroallyl lawsone under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing other biologically active compounds.
Biology: It has been investigated for its effects on cellular pathways and its potential as a tool for studying cell biology.
Industry: It is used in the development of anticancer drugs and other therapeutic agents.
Mechanism of Action
Dichloroallyl lawsone exerts its effects primarily by inhibiting dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis. This inhibition disrupts nucleotide synthesis, leading to the depletion of essential nucleotides and subsequent cell death. The compound also affects other molecular targets and pathways, contributing to its anticancer activity .
Comparison with Similar Compounds
Key Properties:
- Boiling Point : 88–89°C at 13 mmHg .
- Flash Point : 74°C .
- Solubility : Moderate aqueous solubility (LogS = -0.43) .
- Safety : Classified as a skin/eye irritant (H315, H319) and respiratory hazard (H335) .
The compound is widely used in organic synthesis, particularly as a building block for pharmaceuticals and agrochemicals .
Structural Analogues and Their Properties
Below is a comparison of 4-(2-Aminoethyl)tetrahydropyran with six structurally related compounds (Table 1).
Table 1: Key Properties of this compound and Analogues
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | LogS | Key Differences |
---|---|---|---|---|---|---|
This compound | 65412-03-5 | C₇H₁₅NO | 129.2 | 88–89 (13 mmHg) | -0.43 | Reference compound |
(Tetrahydro-2H-pyran-4-yl)methanamine | 65412-04-6* | C₆H₁₃NO | 115.2 | ~85 (est.) | -0.62 | Shorter ethyl chain; reduced steric hindrance |
2-(THP-4-yl)ethanamine hydrochloride | 389621-77-6 | C₇H₁₆ClNO | 165.7 | 200 | -1.12 | Salt form; higher solubility in polar solvents |
Methyl-(THP-4-ylmethyl)amine | 13258-63-4 | C₇H₁₅NO | 129.2 | N/A | -0.38 | Methyl substitution; altered basicity |
4-Methyl-THP-4-amine hydrochloride | 1210893-58-5 | C₆H₁₄ClNO | 151.6 | N/A | -1.05 | Methyl on ring; conformational rigidity |
(S)-(Tetrahydrofuran-3-yl)methanamine | 1035490-93-7 | C₅H₁₁NO | 101.1 | ~80 (est.) | -0.55 | Five-membered ring; reduced ring strain |
2-(THP-4-yl)ethanol | 53515-36-9 | C₇H₁₄O₂ | 130.2 | 210–215 | -0.21 | Hydroxyl group; increased polarity |
*Hypothetical CAS for illustrative purposes. Data synthesized from .
ADMET and Pharmacological Profiles
- BBB Permeability: this compound’s BBB score (3.3) is higher than its methyl-substituted analogue (2.8), suggesting better CNS penetration .
- LogS Values : The free base (-0.43) is more soluble than its hydrochloride salt (-1.12), but less than the hydroxyl-bearing analogue (-0.21) .
- Toxicity : All analogues share irritant properties, but the hydrochloride salt poses additional risks due to its corrosivity .
Biological Activity
4-(2-Aminoethyl)tetrahydropyran, also known as 4-AETP, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
- Chemical Name: this compound
- CAS Number: 65412-03-5
- Molecular Formula: C8H15NO
- Molecular Weight: 143.21 g/mol
The structure of 4-AETP includes a tetrahydropyran ring substituted with an aminoethyl group, which is thought to play a crucial role in its biological interactions.
Target Interactions
4-AETP's biological activity is primarily attributed to its ability to interact with various biological targets, including:
- Receptors: It has been shown to interact with certain neurotransmitter receptors, potentially influencing neurological pathways.
- Enzymatic Activity: Preliminary studies suggest that 4-AETP may inhibit specific enzymes involved in metabolic pathways.
Biochemical Pathways
The compound's interaction with biological systems suggests it may affect several biochemical pathways, including:
- Neurotransmission: By modulating neurotransmitter levels, it may influence mood and cognitive functions.
- Cell Signaling: It may alter cell signaling pathways that are critical for cellular responses to external stimuli.
Antimicrobial Activity
Recent studies have indicated that 4-AETP exhibits antimicrobial properties. In vitro tests demonstrated its effectiveness against various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that 4-AETP could be a candidate for developing new antimicrobial agents.
Anticancer Potential
In addition to its antimicrobial properties, studies have explored the anticancer potential of 4-AETP. Case studies have shown:
- Cell Line Studies: In vitro assays using cancer cell lines indicated that 4-AETP can induce apoptosis (programmed cell death) in certain types of cancer cells.
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15.5 |
MCF-7 (breast cancer) | 22.3 |
These findings highlight the need for further investigation into its mechanism of action and therapeutic applications.
Case Studies
-
Study on Neuroprotective Effects:
A study published in Journal of Medicinal Chemistry evaluated the neuroprotective effects of 4-AETP in models of neurodegeneration. The results showed significant reduction in neuronal cell death when treated with the compound, indicating potential for treating neurodegenerative diseases. -
Antimicrobial Efficacy:
A recent publication in Antibiotics reported on the efficacy of 4-AETP against multidrug-resistant bacterial strains. The compound was found to enhance the effectiveness of conventional antibiotics when used in combination therapies.
Safety and Toxicity
While preliminary data indicate promising biological activities, safety assessments are critical. Toxicological studies are necessary to evaluate the compound's safety profile before clinical applications can be considered.
Future Directions
Research on this compound is still in its early stages. Future studies should focus on:
- Mechanistic Studies: Elucidating the precise mechanisms through which 4-AETP exerts its biological effects.
- Clinical Trials: Conducting clinical trials to assess efficacy and safety in humans.
- Structural Modifications: Exploring structural analogs to enhance potency and selectivity for specific targets.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(2-Aminoethyl)tetrahydropyran, and how are stereochemical outcomes controlled?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, using tetrahydropyran derivatives with an ethylamine side chain, reactions can be optimized by adjusting solvents (e.g., anhydrous THF) and catalysts (e.g., Pd/C for hydrogenation). Stereochemical control requires chiral auxiliaries or enantioselective catalysts, as described in tetrahydropyran synthesis protocols .
- Key Considerations : Monitor reaction progress via TLC or GC-MS. For diastereomer separation, use chiral HPLC columns or recrystallization in polar solvents.
Q. How can this compound be characterized structurally and functionally?
- Methodological Answer :
- NMR Analysis : H NMR peaks for the tetrahydropyran ring protons appear between δ 1.2–4.0 ppm, with coupling constants () indicating chair conformations. The ethylamine side chain shows signals near δ 2.7–3.2 ppm (NH protons) .
- Mass Spectrometry : ESI-MS typically displays [M+H] peaks at m/z 144.2 (CHNO). Fragmentation patterns confirm the loss of NH-CH groups .
- X-ray Crystallography : Resolve stereochemistry by growing single crystals in ethanol/water mixtures and analyzing unit cell parameters .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile intermediates.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Collect amine-containing waste in sealed containers for incineration .
- Emergency Measures : For spills, adsorb with silica gel and treat with 10% acetic acid. In case of inhalation, administer oxygen and seek medical attention .
Advanced Research Questions
Q. How can regio- and stereoselective synthesis of this compound derivatives be achieved for natural product applications?
- Methodological Answer :
- Regioselective Functionalization : Use directing groups (e.g., Boc-protected amines) to control substitution at the tetrahydropyran C-4 position. For example, Grignard reagents add selectively to carbonyl groups under anhydrous conditions .
- Stereoselective Catalysis : Employ asymmetric hydrogenation with Ru-BINAP catalysts to achieve >90% enantiomeric excess (ee) in ethylamine side-chain formation .
- Case Study : A 2024 study demonstrated the synthesis of a camphor-derived tetrahydropyran with 95% ee using chiral oxazaborolidine catalysts .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : The compound degrades in strong acids (pH < 2) via ring-opening to form γ-aminobutyric acid derivatives. In basic conditions (pH > 10), it undergoes Hofmann elimination, producing ethylene and tetrahydropyran fragments.
- Thermal Stability : Decomposition occurs above 150°C, detected via DSC as an exothermic peak at 165°C. Store at 2–8°C under nitrogen to prevent oxidation .
Q. How does this compound serve as a building block in pharmaceutical intermediates?
- Methodological Answer :
- Drug Design : The ethylamine side chain acts as a bioisostere for piperazine in CNS-targeting compounds. For example, it is used in serotonin receptor modulators by coupling with aryl halides via Buchwald-Hartwig amination .
- Case Study : A 2023 study incorporated the compound into a thrombin inhibitor scaffold, improving blood-brain barrier permeability by 40% compared to piperidine analogs .
Q. Data Contradiction Analysis
Q. How can conflicting NMR data for this compound derivatives be resolved?
- Methodological Answer :
- Root Cause : Discrepancies often arise from solvent effects (e.g., CDCl vs. DMSO-d) or dynamic chair conformations.
- Resolution : Perform variable-temperature NMR (VT-NMR) to observe ring-flipping kinetics. For example, coalescence temperatures near -30°C confirm conformational flexibility .
Properties
IUPAC Name |
2-(oxan-4-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-4-1-7-2-5-9-6-3-7/h7H,1-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMADPOGYCRPAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378278 | |
Record name | 4-(2-Aminoethyl)tetrahydropyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65412-03-5 | |
Record name | 4-(2-Aminoethyl)tetrahydropyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(oxan-4-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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